1-(M-Tolyl)cyclopropanecarbonitrile
Overview
Description
1-(M-Tolyl)cyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring attached to a carbonitrile group and a methyl-substituted phenyl group (m-tolyl)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(M-Tolyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using reagents such as diazomethane or dihalocarbene. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(M-Tolyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(M-Tolyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(M-Tolyl)cyclopropanecarbonitrile depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the aromatic ring’s electron density influences the reaction pathway and the position of substitution. In reduction reactions, the nitrile group is reduced through the transfer of hydrogen atoms, facilitated by a catalyst or reducing agent.
Comparison with Similar Compounds
- 1-(P-Tolyl)cyclopropanecarbonitrile
- 1-(P-Tolyl)-1-cyclopentanecarbonitrile
- 1-(P-Tolyl)-1-cyclohexanecarbonitrile
Comparison: 1-(M-Tolyl)cyclopropanecarbonitrile is unique due to the position of the methyl group on the aromatic ring (meta position), which can influence its reactivity and the types of reactions it undergoes. In contrast, 1-(P-Tolyl)cyclopropanecarbonitrile has the methyl group in the para position, which may result in different electronic and steric effects during chemical reactions .
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFELCFFDKRTCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601782 | |
Record name | 1-(3-Methylphenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-71-7 | |
Record name | 1-(3-Methylphenyl)cyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124276-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylphenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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